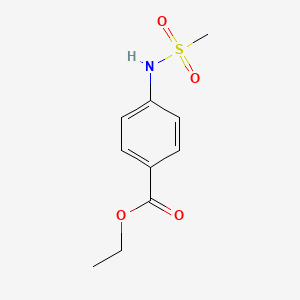

Ethyl 4-(Methylsulfonamido)benzoate

Description

Contextualization within Benzoate (B1203000) Ester and Sulfonamide Chemistry

Ethyl 4-(methylsulfonamido)benzoate incorporates two key functional groups: a benzoate ester and a sulfonamide. Benzoate esters are a class of organic compounds derived from benzoic acid and an alcohol. chemicalbull.com They are known for their applications as flavoring agents, fragrances, and as intermediates in the synthesis of pharmaceuticals and other fine chemicals. chemicalbull.comfiveable.me The ester functional group in compounds like ethyl benzoate makes them susceptible to hydrolysis, a reversible reaction that can regenerate the parent carboxylic acid and alcohol, highlighting their utility as synthetic intermediates. fiveable.me

The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom (R-SO₂-NR'R''), is the cornerstone of sulfa drugs, the first broadly effective systemic antibacterials. wikipedia.orgwikipedia.org This group is generally unreactive and its rigidity often results in crystalline compounds. wikipedia.org The synthesis of sulfonamides classically involves the reaction of a sulfonyl chloride with an amine. wikipedia.orgorganic-chemistry.org The presence of both the benzoate ester and the sulfonamide group in this compound provides multiple reaction sites for chemical modification, making it a valuable building block in organic synthesis.

Significance as a Research Compound and Potential Intermediates

This compound is primarily recognized for its role as a research chemical and an intermediate in the synthesis of various target molecules. While specific, large-scale applications are not widely documented, its structure lends itself to the creation of more complex derivatives with potential biological activity. For instance, the sulfonamide moiety is a key feature in a wide range of pharmaceuticals, including diuretics, anticonvulsants, and anti-inflammatory agents. wikipedia.orgtandfonline.com

The general synthetic utility of related benzoate esters is well-established. For example, ethyl 4-(dimethylamino)benzoate (B8555087) is used in dental and medical compositions as part of a self-curing system. nih.gov Furthermore, derivatives of 4-aminobenzoic acid, a related structure, are used as bifunctional organic ligands in coordination chemistry. nih.govresearchgate.net The synthesis of various substituted benzoates, such as ethyl 4-(bromomethyl)benzoate, further illustrates the role of these compounds as versatile building blocks for more complex structures, including imidazoles and imidazo-fused heterocycles. chemicalbook.com

Below is a table detailing some of the key properties of this compound and related compounds.

| Property | Value |

| Chemical Formula | C₁₀H₁₃NO₄S |

| Molecular Weight | 243.283 g/mol |

| CAS Number | 7151-77-1 |

| MDL Number | MFCD00025051 |

| Data sourced from Sigma-Aldrich sigmaaldrich.com |

Historical Perspective of Related Compounds in Chemical Synthesis

The history of sulfonamides dates back to the early 20th century, with the discovery of their antibacterial properties. In 1932, the first sulfonamide drug, Prontosil, was developed. wikipedia.orgresearchgate.netbritannica.com This discovery was a major breakthrough in medicine, paving the way for the antibiotic revolution. wikipedia.org It was later found that Prontosil is a prodrug, meaning it is converted into its active form, sulfanilamide (B372717), within the body. openaccesspub.org The realization that the sulfanilamide moiety was responsible for the antibacterial effect led to the synthesis of thousands of related compounds with improved efficacy and reduced toxicity. wikipedia.org

The development of sulfonamides had a significant impact on public health, drastically reducing mortality rates from various infectious diseases before the widespread availability of penicillin. wikipedia.org The initial "sulfa craze" also led to important regulatory changes, such as the United States Federal Food, Drug, and Cosmetic Act of 1938, which mandated safety testing for new drugs. huvepharma.com

Benzoate esters, on the other hand, have a long history of use in flavors, fragrances, and as synthetic intermediates. chemicalbull.comwikipedia.orgnih.gov The esterification reaction to produce these compounds is a fundamental concept in organic chemistry. The study of reactions involving benzoate esters, such as the Claisen condensation, has been crucial in the development of synthetic organic chemistry. fiveable.me The synthesis of aromatic amines from nitroaromatic compounds, a key step in creating many benzoate derivatives, has also been an active area of research with various methods developed over the years. orgsyn.org

Structure

2D Structure

Propriétés

IUPAC Name |

ethyl 4-(methanesulfonamido)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-3-15-10(12)8-4-6-9(7-5-8)11-16(2,13)14/h4-7,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOBNSCYTCGBVQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90290675 | |

| Record name | ethyl 4-[(methylsulfonyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90290675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7151-77-1 | |

| Record name | Benzoic acid, 4-[(methylsulfonyl)amino]-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7151-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 70314 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007151771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7151-77-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70314 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-[(methylsulfonyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90290675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes

The conventional synthesis of ethyl 4-(methylsulfonamido)benzoate relies on a series of well-documented chemical reactions, primarily involving the formation of the benzoate (B1203000) ester and the sulfonamide group.

Esterification Reactions for Benzoate Core Formation

The formation of the ethyl benzoate core is a critical step, typically achieved through the esterification of a benzoic acid derivative. The Fischer-Speier esterification is a classic method, involving the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. tcu.eduiajpr.com For instance, p-aminobenzoic acid can be reacted with ethanol (B145695) using a catalyst like sulfuric acid to yield ethyl 4-aminobenzoate (B8803810), a key precursor. impactfactor.orggoogle.com The reaction equilibrium can be driven towards the product side by using an excess of the alcohol or by removing water as it is formed, often through azeotropic distillation. tcu.edu

Microwave-assisted esterification has emerged as a modern alternative, offering accelerated reaction times and high yields. researchgate.net For example, the acid-catalyzed esterification of benzoic acid with ethanol has been successfully demonstrated in a continuous flow microwave reactor. researchgate.net

| Esterification Method | Reactants | Catalyst | Key Features | Reference |

| Fischer-Speier Esterification | Carboxylic Acid, Alcohol | Strong Acid (e.g., H₂SO₄) | Equilibrium-driven, often requires excess alcohol or water removal. | tcu.eduiajpr.com |

| Microwave-Assisted Esterification | Benzoic Acid, Ethanol | Sulfuric Acid or Ion Exchange Resins | Rapid heating, shorter reaction times, high conversion rates. | researchgate.net |

Sulfonamide Formation Strategies

The introduction of the methylsulfonamido group is another cornerstone of the synthesis. A common strategy involves the reaction of an amine with a sulfonyl chloride. nih.gov In the context of this compound, this would typically involve reacting a 4-aminobenzoate derivative with methanesulfonyl chloride. impactfactor.org This nucleophilic substitution reaction is generally straightforward, though the preparation of the sulfonyl chloride itself can present challenges. nih.gov

Alternative approaches to sulfonamide synthesis are continuously being explored to overcome the limitations of traditional methods, which often involve harsh reagents. nih.gov

Preparation of Precursors and Intermediates

The synthesis of this compound is intrinsically linked to the availability and preparation of its precursors, most notably 4-aminobenzoic acid and its derivatives.

One established route to 4-aminobenzoic acid involves the reduction of p-nitrobenzoic acid. google.com This can be achieved using methods like iron powder reduction or catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C). google.comgoogle.com A method for preparing 4-aminobenzoic acid and its derivatives from 1,4-phthalic acid monoesters or diesters has also been disclosed, avoiding nitration and reduction steps. google.com

The synthesis of bumetanide, a related sulfonamide-containing compound, illustrates a multi-step preparation of a complex aminobenzoic acid derivative starting from 4-chlorobenzoic acid. wikipedia.org This highlights the intricate pathways that can be employed to generate functionalized precursors.

Derivatives of 4-aminobenzoic acid, such as Schiff bases formed with various aldehydes, have also been synthesized and investigated for their biological activities. mdpi.com

Novel Synthetic Approaches and Methodological Advancements

The field of organic synthesis is constantly evolving, with new methodologies offering greater efficiency, selectivity, and functional group tolerance. The synthesis of sulfonamides, including this compound, has benefited from these advancements.

Catalytic Systems in C-N and C-S Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds, which are central to the structure of many sulfonamides. nih.govrsc.orgorganic-chemistry.orgacs.org

Recent research has described palladium-catalyzed methods for the preparation of sulfonamides that exhibit significant functional group tolerance under mild conditions. nih.govacs.org One such method involves the chlorosulfonylation of arylboronic acids. nih.govacs.org Another innovative one-pot synthesis utilizes the palladium-catalyzed sulfination of aryl iodides with a sulfur dioxide surrogate, followed by reaction with an amine and sodium hypochlorite (B82951) to yield the sulfonamide. organic-chemistry.org

Palladium catalysis has also been employed for the synthesis of sulfinamides from aryl halides and N-sulfinylamines, which can then be readily converted to sulfonamides. nih.gov Furthermore, palladium-catalyzed C(sp³)—N fragment coupling reactions between terminal olefins and N-triflyl protected amines have been developed. nih.gov

Copper-catalyzed reactions have also emerged as a valuable tool for C-N bond formation in sulfonamide synthesis. A method involving the copper-catalyzed coupling of sulfonyl chlorides with tertiary amines via oxidative C-N bond cleavage has been reported. researchgate.net

| Catalytic System | Bond Formation | Key Features | Reference |

| Palladium-catalyzed | C-S | Chlorosulfonylation of arylboronic acids. | nih.govacs.org |

| Palladium-catalyzed | C-S, C-N | One-pot synthesis from aryl iodides and a sulfur dioxide surrogate. | organic-chemistry.org |

| Palladium-catalyzed | C-S | Synthesis of sulfinamides from aryl halides. | nih.gov |

| Palladium-catalyzed | C-N | Allylic C-H amination of olefins. | nih.gov |

| Copper-catalyzed | C-N | Oxidative C-N bond cleavage of tertiary amines. | researchgate.net |

Stereoselective Synthesis of Chiral Analogs

While the provided information does not specifically detail the stereoselective synthesis of chiral analogs of this compound, the broader field of asymmetric synthesis offers powerful tools for creating such molecules. The development of chiral ligands for transition metal catalysis is a key area of research, enabling the enantioselective synthesis of complex molecules. nih.gov For instance, catalytic asymmetric methods for the synthesis of optically pure 1,2-diols and 1,3-diols have been developed, which are important chiral building blocks. nih.gov The principles of stereoselective synthesis, including the use of chiral auxiliaries and catalysts, could theoretically be applied to generate chiral analogs of this compound, should such compounds be of interest.

Green Chemistry Principles in Synthetic Route Optimization

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of sulfonamides to develop more environmentally benign and sustainable processes. sci-hub.se These efforts focus on the use of greener solvents, catalysts, and reaction conditions to minimize waste and energy consumption.

Several green approaches have been reported for the synthesis of sulfonamides in general, which can be adapted for the production of this compound. researchgate.nettandfonline.com One such method involves carrying out the reaction in water or a mixture of water and ethanol at room temperature, eliminating the need for volatile and often toxic organic solvents. sci-hub.seresearchgate.net The use of water as a solvent is highly desirable from a green chemistry perspective due to its abundance, non-toxicity, and non-flammability.

Another green strategy involves the use of catalysts to enhance the reaction rate and selectivity, thereby reducing the required temperature and reaction time. tandfonline.com For instance, the use of a nano-Ru/Fe3O4 catalyst has been shown to be effective in the direct coupling of sulfonamides and alcohols, offering a potential alternative route for the synthesis of related compounds. acs.org While not directly applied to this compound, this catalytic approach highlights the potential for developing more sustainable synthetic methods.

Solvent-free, or neat, reaction conditions represent another advancement in the green synthesis of sulfonamides. sci-hub.se By eliminating the solvent altogether, this approach minimizes waste and simplifies product isolation.

The following table summarizes various green chemistry approaches applicable to the synthesis of sulfonamides.

| Green Chemistry Principle | Application in Sulfonamide Synthesis | Potential Advantage for this compound Synthesis |

| Use of Safer Solvents | Reactions performed in water or ethanol-water mixtures. sci-hub.seresearchgate.net | Reduces the use of volatile organic compounds (VOCs), leading to a safer and more environmentally friendly process. |

| Energy Efficiency | Room temperature reactions. sci-hub.se | Lowers energy consumption and associated costs. |

| Catalysis | Use of reusable catalysts like nano-Ru/Fe3O4. tandfonline.comacs.org | Increases reaction efficiency and allows for catalyst recycling, reducing waste. |

| Waste Prevention | Solvent-free (neat) reaction conditions. sci-hub.se | Eliminates solvent waste, simplifying purification and reducing environmental impact. |

Functional Group Interconversions and Modulations

The chemical reactivity of this compound is primarily dictated by its two main functional groups: the ester and the sulfonamide. These groups can undergo a variety of transformations, allowing for the synthesis of a diverse range of derivatives.

Ester Group Modifications:

The ethyl ester group can be readily transformed into other functional groups.

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-(methylsulfonamido)benzoic acid. libretexts.orglibretexts.org Basic hydrolysis, also known as saponification, is typically irreversible and results in the formation of the carboxylate salt. libretexts.orgsserc.org.uksserc.org.uk

Transesterification: The ethyl group of the ester can be exchanged with other alkyl groups by reacting with a different alcohol in the presence of an acid or base catalyst.

Reduction: The ester can be reduced to a primary alcohol, [4-(methylsulfonamido)phenyl]methanol, using strong reducing agents like lithium aluminum hydride (LiAlH4). libretexts.org The use of milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can lead to the formation of the corresponding aldehyde. libretexts.org

Aminolysis: Reaction with ammonia (B1221849) or primary and secondary amines can convert the ester into the corresponding amide. libretexts.org

Sulfonamide Group Modifications:

The sulfonamide group also offers opportunities for chemical modification.

N-Alkylation/N-Arylation: The hydrogen atom on the sulfonamide nitrogen can be substituted with an alkyl or aryl group under appropriate basic conditions.

Hydrolysis: While generally stable, the sulfonamide bond can be cleaved under harsh acidic or basic conditions, though this is typically more difficult than ester hydrolysis.

The following table outlines key functional group interconversions for this compound.

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group |

| Ethyl Ester | H3O+ or OH- / H2O, heat | Carboxylic Acid libretexts.orglibretexts.org |

| Ethyl Ester | R'OH, H+ or OR'- | Different Ester |

| Ethyl Ester | 1. LiAlH4, 2. H3O+ | Primary Alcohol libretexts.org |

| Ethyl Ester | 1. DIBAL-H, -78 °C, 2. H2O | Aldehyde libretexts.org |

| Ethyl Ester | NH3 or R'NH2 or R'2NH | Amide libretexts.org |

| Sulfonamide (N-H) | Base, R-X (Alkyl Halide) | N-Alkyl Sulfonamide |

These transformations allow for the structural diversification of this compound, enabling the synthesis of a wide array of derivatives with potentially different physicochemical and biological properties.

Reaction Mechanisms and Mechanistic Studies

Nucleophilic Acyl Substitution Mechanisms in Benzoate (B1203000) Esterification

The formation of the ethyl ester portion of Ethyl 4-(Methylsulfonamido)benzoate proceeds via a nucleophilic acyl substitution reaction. masterorganicchemistry.com The most common laboratory method for this transformation is the Fischer esterification of the corresponding carboxylic acid (4-(Methylsulfonamido)benzoic acid) with ethanol (B145695) in the presence of an acid catalyst. chemicalbook.com

The mechanism involves several key steps:

Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic Attack : A molecule of ethanol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. youtube.com

Proton Transfer : A proton is transferred from the oxonium ion (from the attacking ethanol) to one of the hydroxyl groups, forming a good leaving group (water). libretexts.org

Elimination of Water : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of water. libretexts.org

Deprotonation : The protonated carbonyl oxygen of the resulting ester is deprotonated, regenerating the acid catalyst and yielding the final ethyl benzoate product. libretexts.org

Alternatively, base-induced hydrolysis, or saponification, represents the reverse reaction, where a nucleophile like a hydroxide (B78521) ion attacks the ester's carbonyl carbon to yield a carboxylate salt and an alcohol after an acid-base step. libretexts.org

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound is subject to both electrophilic and nucleophilic substitution reactions, with the outcome heavily influenced by the electronic nature of its two substituents.

Electrophilic Aromatic Substitution (EAS) EAS is a characteristic reaction of aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The general mechanism proceeds in two steps: the initial attack by the electrophile to form a resonance-stabilized carbocation known as an arenium ion or sigma complex, followed by the loss of a proton to restore aromaticity. msu.educhemistry.coach

The substituents on the ring determine both the rate of reaction and the position of the incoming electrophile (regioselectivity). wikipedia.org

Activating groups donate electron density to the ring, stabilizing the arenium ion intermediate and increasing the reaction rate. They typically direct incoming electrophiles to the ortho and para positions. libretexts.org

Deactivating groups withdraw electron density from the ring, destabilizing the intermediate and slowing the reaction rate. They generally direct incoming electrophiles to the meta position. msu.edulibretexts.org

Nucleophilic Aromatic Substitution (NAS) Aromatic rings are generally electron-rich and thus poor substrates for nucleophilic attack. However, NAS can occur if the ring is substituted with one or more strong electron-withdrawing groups (like a nitro or sulfonyl group) positioned ortho or para to a good leaving group (such as a halide). libretexts.orgwikipedia.org

The most common mechanism is the SNAr (addition-elimination) pathway. wikipedia.org

Nucleophilic Addition : The nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.org The electron-withdrawing group is crucial for stabilizing this negative charge. youtube.com

Elimination of Leaving Group : The leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

For a derivative of this compound, for instance, one containing a halogen at the 2-position, a nucleophilic attack would be feasible due to the presence of the strongly electron-withdrawing sulfonamido and carboxylate groups that can stabilize the anionic intermediate.

Mechanisms of Sulfonamide Formation and Reactivity

The sulfonamide functional group is a key feature of the molecule, contributing significantly to its chemical properties.

Sulfonamide Formation The standard laboratory synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. wikipedia.orgnih.gov In the context of synthesizing the parent molecule, this would involve reacting 4-(ethoxycarbonyl)benzenesulfonyl chloride with methylamine, or more likely, reacting ethyl 4-aminobenzoate (B8803810) with methanesulfonyl chloride. The latter is more common.

The mechanism is as follows:

Nucleophilic Attack : The amine (ethyl 4-aminobenzoate) acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride (methanesulfonyl chloride).

Elimination of Chloride : A chloride ion is eliminated, and a proton is lost from the nitrogen atom, often facilitated by a non-nucleophilic base like pyridine, which also serves to neutralize the generated HCl. wikipedia.org

This reaction is the basis of the Hinsberg test, a classic method for distinguishing between primary, secondary, and tertiary amines. wikipedia.org

Reactivity of Sulfonamides The sulfonamide group itself is relatively unreactive. wikipedia.org However, the hydrogen atom attached to the nitrogen in a primary or secondary sulfonamide is acidic and can be deprotonated by a base. This acidity is due to the powerful electron-withdrawing nature of the adjacent sulfonyl group, which stabilizes the resulting anion. The sulfonyl group's structure can impart rigidity, often leading to sulfonamide-containing compounds being crystalline solids. wikipedia.org Furthermore, arylsulfonamides can undergo reactions such as ortho-lithiation. wikipedia.org

Influence of Substituents on Reaction Pathways and Selectivity

Electronic Effects The electronic nature of a substituent is a combination of inductive and resonance effects.

Ethyl carboxylate (-COOEt) : This group is strongly deactivating due to both a resonance-withdrawing effect (π-system of the carbonyl) and an inductive-withdrawing effect (-I effect) of the electronegative oxygen atoms. It directs incoming electrophiles to the meta position (C3 and C5). masterorganicchemistry.comwikipedia.org

N-Methylsulfonamido (-NHSO₂CH₃) : This group presents a more complex scenario. The sulfonyl group (-SO₂-) is one of the most powerful electron-withdrawing groups. researchgate.net Conversely, the nitrogen atom can donate its lone pair into the ring via resonance (+M effect). While the resonance effect directs ortho and para, the overwhelming inductive effect of the sulfonyl group deactivates the ring for electrophilic substitution. libretexts.org

When both groups are present, the ring is significantly deactivated towards electrophilic attack. The directing effects are competitive. The N-methylsulfonamido group is an ortho, para-director, while the ethyl carboxylate is a meta-director. Both groups direct to the same positions (C3 and C5, which are ortho to the sulfonamido group and meta to the ester group). Therefore, electrophilic substitution, while slow, would be expected to occur at the C3 and C5 positions.

Steric Effects Steric hindrance can also play a role in selectivity. wikipedia.org The N-methylsulfonamido group is relatively bulky, which could hinder the approach of an electrophile to the adjacent ortho positions (C3 and C5). masterorganicchemistry.com However, since these are the only electronically favored positions for substitution, the reaction would likely still occur there, albeit potentially at a slower rate compared to a less hindered system. In some synthetic strategies, bulky sulfonyl groups are intentionally used as "blocking groups" to prevent reaction at a particular site (like the para position), forcing substitution to occur at the less-hindered ortho position, after which the blocking group can be removed. masterorganicchemistry.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 7151-77-1 sigmaaldrich.com |

| Molecular Formula | C₁₀H₁₃NO₄S sigmaaldrich.com |

| Synonyms | N/A |

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Reactivity Effect | Directing Effect |

|---|---|---|---|

| -COOEt (Ethyl carboxylate) | Electron-withdrawing (-I, -M) | Deactivating masterorganicchemistry.com | meta wikipedia.org |

| -NHSO₂CH₃ (N-Methylsulfonamido) | Electron-withdrawing (-I) > Electron-donating (+M) | Deactivating libretexts.org | ortho, para libretexts.org |

Derivatives, Analogs, and Structural Modifications

Design Principles for Ethyl 4-(Methylsulfonamido)benzoate Analogs

The design of analogs of this compound is guided by established medicinal chemistry principles aimed at optimizing a molecule's properties. These principles often revolve around the concepts of structure-activity relationships (SAR) and structure-property relationships (SPR). The N-acylsulfonamide functional group, of which this compound is a member, is a versatile scaffold in drug design. nih.govcambridgemedchemconsulting.com

Key design considerations include:

Modulation of Physicochemical Properties: Modifications are often intended to alter key properties such as acidity (pKa), lipophilicity (logP/logD), solubility, and permeability. These factors are critical for a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Enhancement of Target Binding: Structural changes can introduce new or enhanced interactions with a biological target, such as hydrogen bonds, hydrophobic interactions, or ionic bonds, potentially leading to increased potency and selectivity.

Metabolic Stability: Introducing or altering functional groups can block or alter sites of metabolic transformation, potentially increasing the compound's half-life.

Intellectual Property: The creation of novel analogs is also a key strategy for securing intellectual property rights.

The N-acylsulfonamide moiety is often considered a bioisostere of a carboxylic acid, offering a similar acidic character but with different spatial and electronic properties that can be exploited in analog design. acs.orgresearchgate.net

Synthesis of Benzoate (B1203000) Derivatives with Varied Ester Groups

The ethyl ester of this compound is a prime site for modification to influence the compound's properties. Varying the ester group can impact solubility, metabolic stability, and prodrug potential. The synthesis of different benzoate esters can generally be achieved through several standard organic chemistry reactions.

One common method is transesterification , where the ethyl group is exchanged for a different alkyl or aryl group by reacting this compound with an excess of the desired alcohol in the presence of an acid or base catalyst.

Another approach involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, 4-(methylsulfonamido)benzoic acid. This carboxylic acid can then be re-esterified with a variety of alcohols using standard coupling agents or under Fischer-Speier esterification conditions.

Table 1: Illustrative Synthesis of Benzoate Ester Analogs of 4-(Methylsulfonamido)benzoic Acid

| Ester Analog | Alcohol Reactant | Typical Reaction Condition | Potential Impact on Properties |

| Mthis compound | Methanol (B129727) | Acid-catalyzed esterification | May slightly increase polarity |

| Isopropyl 4-(methylsulfonamido)benzoate | Isopropanol | Acid-catalyzed esterification | Increases lipophilicity and steric bulk |

| Benzyl (B1604629) 4-(methylsulfonamido)benzoate | Benzyl alcohol | Acid-catalyzed esterification | Significantly increases lipophilicity |

| 2-Hydroxythis compound | Ethylene glycol | Acid-catalyzed esterification | Increases polarity and potential for hydrogen bonding |

This table is illustrative and based on general principles of ester synthesis. Specific reaction conditions and outcomes would require experimental validation.

Modification of the Sulfonamido Moiety

The sulfonamido group (-SO2NH-) is a critical pharmacophore in many drugs and offers two primary sites for modification: the sulfonamide nitrogen and the sulfonyl group itself. youtube.com

N-alkylation or N-arylation of the sulfonamide can have a profound impact on its properties. The acidic proton on the nitrogen is crucial for the characteristic acidity of N-acylsulfonamides. Replacing this proton with an alkyl or aryl group removes this acidity and introduces steric bulk, which can alter binding modes and solubility.

Synthesis of N-substituted analogs can be achieved through various methods, including the reaction of ethyl 4-(chlorosulfonyl)benzoate with a primary or secondary amine, or by direct alkylation or arylation of the sulfonamide nitrogen of this compound using a suitable electrophile and base. nih.gov

Table 2: Examples of N-Substituted Analogs and Their Potential Effects

| N-Substituent | Type of Substitution | Method of Synthesis (General) | Potential Effect on Properties |

| Methyl | Alkylation | Reaction with methyl iodide and a base | Increases lipophilicity, removes acidic proton |

| Ethyl | Alkylation | Reaction with ethyl bromide and a base | Further increases lipophilicity and steric bulk |

| Phenyl | Arylation | Copper-catalyzed cross-coupling with a phenylboronic acid | Significantly increases lipophilicity and introduces potential for π-stacking |

| Benzyl | Alkylation | Reaction with benzyl bromide and a base | Introduces flexibility and significant lipophilicity |

This table provides hypothetical examples based on general sulfonamide chemistry.

Replacing the methyl group on the sulfonyl moiety with other alkyl or aryl groups can also modulate the compound's properties. This modification can influence lipophilicity, steric hindrance, and electronic effects. The synthesis of these analogs would typically start from a different sulfonyl chloride, for example, benzenesulfonyl chloride or ethanesulfonyl chloride, which would then be reacted with ethyl 4-aminobenzoate (B8803810).

Table 3: Impact of Sulfonyl Group Variation on Analog Properties

| Sulfonyl Group (R in R-SO2) | Name of Analog | Potential Impact on Properties |

| Ethyl | Ethyl 4-(ethylsulfonamido)benzoate | Minor increase in lipophilicity compared to methyl |

| Phenyl | Ethyl 4-(phenylsulfonamido)benzoate | Significant increase in lipophilicity and potential for aromatic interactions |

| p-Tolyl | Ethyl 4-(tosylamido)benzoate | Similar to phenyl, with slightly increased lipophilicity |

| Trifluoromethyl | Ethyl 4-(trifluoromethylsulfonamido)benzoate | Increases acidity of NH, significantly alters electronic properties |

This table illustrates potential analogs and their predicted property changes based on established principles.

Aromatic Ring Substitutions and their Impact on Molecular Properties

Electron-withdrawing groups (e.g., nitro, cyano, halogens) generally increase the acidity of the sulfonamide proton and can influence the molecule's interaction with biological targets. Conversely, electron-donating groups (e.g., methyl, methoxy) tend to decrease the acidity of the sulfonamide proton. The position of substitution (ortho, meta, or para to the existing groups) is also critical in determining the precise impact on the molecule's properties.

Table 4: Predicted Effects of Aromatic Ring Substituents on this compound Analogs

| Substituent | Position | Electronic Effect | Potential Impact on Molecular Properties |

| -Cl | 2- (ortho to ester) | Electron-withdrawing | Increased acidity of sulfonamide, steric hindrance near ester |

| -NO2 | 3- (meta to ester) | Strongly electron-withdrawing | Significant increase in sulfonamide acidity, potential for new binding interactions |

| -CH3 | 2- (ortho to ester) | Electron-donating | Decreased acidity of sulfonamide, increased lipophilicity, steric hindrance |

| -OCH3 | 3- (meta to ester) | Electron-donating (resonance), Electron-withdrawing (inductive) | Modest effect on acidity, increased polarity |

This table is based on general principles of physical organic chemistry and SAR studies on related aromatic compounds.

Scaffold Hopping and Bioisosteric Replacements in Medicinal Chemistry

Scaffold hopping and bioisosteric replacement are advanced strategies in drug design used to move into new chemical space while retaining or improving upon the desired biological activity of a lead compound. wikipedia.orgnih.gov These approaches can be applied to this compound to overcome issues such as poor pharmacokinetics, toxicity, or to generate novel intellectual property.

Bioisosteric replacement involves swapping a functional group for another with similar physical or chemical properties. nih.govnih.gov For this compound, key bioisosteric replacements could include:

Sulfonamide Moiety: The sulfonamide group can be replaced by other acidic functional groups such as a carboxylic acid, tetrazole, or hydroxamic acid. Non-acidic replacements like a sulfoximine (B86345) have also been explored to modulate properties. acs.org

Ester Group: The benzoate ester could be replaced by other groups that can act as hydrogen bond acceptors, such as oxadiazoles, triazoles, or other heterocycles. cambridgemedchemconsulting.com

Aromatic Ring: The central phenyl ring could be replaced by other aromatic or heteroaromatic systems like pyridine, thiophene, or pyrazole (B372694) to alter the geometry and electronic properties of the molecule.

Scaffold hopping is a more drastic approach where the entire core structure of the molecule is replaced with a different chemical scaffold that maintains the key pharmacophoric features in the correct spatial orientation. This often requires computational modeling and a deep understanding of the target's binding site.

Table 5: Potential Bioisosteric Replacements for Functional Groups in this compound

| Original Functional Group | Potential Bioisostere(s) | Rationale for Replacement |

| Sulfonamide (-SO2NH-) | Carboxylic Acid (-COOH), Tetrazole | Mimic acidity, alter H-bonding pattern and pKa |

| Sulfonamide (-SO2NH-) | Sulfoximine (-SO(N)R-) | Introduce chirality, remove acidic proton, modulate polarity |

| Ethyl Benzoate (-COOEt) | 1,3,4-Oxadiazole | Increase metabolic stability, maintain H-bond acceptor capability |

| Phenyl Ring | Thiophene, Pyridine | Alter aromaticity, polarity, and potential for H-bonding |

This table presents common bioisosteric replacements used in medicinal chemistry.

Biological Activity and Pharmacological Research

Antimicrobial Activity Investigations

Antifungal Efficacy

Research into the antifungal properties of arylsulfonamide derivatives has shown potential for this class of compounds. Studies have demonstrated that molecules belonging to the arylsulfonamide chemotype possess antifungal activity. For instance, a series of sulfonamide-based compounds were tested against various Candida species, including C. albicans, C. parapsilosis, and C. glabrata nih.gov. While this specific research did not name Ethyl 4-(Methylsulfonamido)benzoate, it investigated structurally related benzamides and their hydrochloride salts, finding that they exhibited fungicidal effects against Candida glabrata nih.gov. The findings suggest that the sulfonamide functional group is a key component for the observed antifungal action, providing a basis for further investigation into compounds like this compound. Chemical preservatives such as benzoates are also commonly used to prevent fungal spoilage in food products nih.gov.

Anti-inflammatory and Analgesic Properties

The potential anti-inflammatory and analgesic properties of compounds related to this compound have been explored. For example, a study on a series of ethyl 4-(6-aryl-5-benzoyl-4-hydroxy-2-thioxohexahydropyrimidine-4-carboxamido)benzoates revealed analgesic activity when tested using the acetic acid-induced writhing method in animal models researchgate.net. This suggests that the ethyl benzoate (B1203000) moiety may contribute to pain-inhibiting effects. The mechanism of action for such compounds is often linked to the inhibition of peripheral pain mechanisms researchgate.net.

Furthermore, research on other benzoate derivatives has indicated anti-inflammatory effects. Sodium benzoate, for instance, has been shown to reduce pro-inflammatory cytokines such as TNF-α and IL-6 in animal studies nih.gov. The development of novel synthetic compounds with anti-inflammatory and antinociceptive (pain-relieving) properties is an active area of research nih.gov. The inflammatory process involves mediators that cause pain and edema, and compounds that can inhibit these pathways are of significant therapeutic interest nih.govredalyc.org.

Table 1: Research on Anti-inflammatory and Analgesic Properties of Related Compounds

| Compound Class | Model/Test | Observed Effect | Reference |

|---|---|---|---|

| Ethyl 4-(...carboxamido)benzoates | Acetic acid-induced writhing (mice) | Analgesic activity through inhibition of peripheral pain mechanisms | researchgate.net |

| Sodium Benzoate | Animal models | Reduction in pro-inflammatory cytokines (TNF-α, IL-6) | nih.gov |

| Pivalate-based Michael product | In vitro enzyme assays (COX-1, 5-LOX) | Significant anti-COX-1 and 5-LOX activity, suggesting anti-inflammatory potential | nih.gov |

| Ocimum sanctum (contains flavonoids) | Animal models | Significant anti-inflammatory and analgesic activity | ijbcp.com |

Antiviral Research (e.g., Ebola and Marburg virus entry inhibition for related benzamides)

While direct antiviral studies on this compound are not prominent, significant research has been conducted on structurally related benzamides, particularly in the context of filoviruses like Ebola (EBOV) and Marburg (MARV). A series of 4-(aminomethyl)benzamides have been identified as remarkably potent small molecule inhibitors of Ebola virus entry nih.govresearchgate.netcdc.govbohrium.comacs.org. These compounds are also effective against the Marburg virus nih.govresearchgate.netcdc.govbohrium.comacs.org.

The mechanism of these benzamide-based inhibitors is to block the entry of the virus into host cells nih.gov. Several compounds from this series have demonstrated superior inhibition of both Ebola and Marburg viruses in infectious virus assays nih.govbohrium.comacs.org. These 4-(aminomethyl)benzamides are considered suitable for further optimization as potential therapeutic agents for treating filovirus infections nih.govcdc.gov.

Table 2: Antiviral Activity of Related Benzamide (B126) Compounds

| Compound Series | Target Viruses | Mechanism of Action | Key Finding | Reference |

|---|---|---|---|---|

| 4-(aminomethyl)benzamides | Ebola (EBOV), Marburg (MARV) | Entry inhibition | Potent, small molecule inhibitors suitable for further development | nih.govresearchgate.netcdc.govacs.org |

Research on Osteoporosis and Bone Resorption Inhibition

Research into related benzoate esters has shown potential effects on bone metabolism, which is relevant to conditions like osteoporosis. Osteoporosis is characterized by an imbalance between bone formation by osteoblasts and bone resorption by osteoclasts frontiersin.orgresearchgate.net.

Studies on ethyl-3,4-dihydroxybenzoate (E-3,4-DHB) have indicated it may have a dual function, both inducing osteoblastic differentiation (bone formation) and inhibiting osteoclast differentiation (bone resorption) frontiersin.org. Similarly, ethyl-2,5-dihydroxybenzoate (E-2,5-DHB) has been investigated as a drug that promotes bone formation while inhibiting bone resorption, showing potential for treating bone defects in osteoporotic conditions researchgate.net. These findings suggest that the ethyl benzoate scaffold could be a valuable component in the design of new therapies for osteoporosis. Antiresorptive therapies are a cornerstone in the treatment of osteoporosis, working to reduce fracture risk by halting the excessive removal of bone tissue and the resulting destruction of its microarchitecture nih.gov.

Table 3: Effects of Related Benzoate Esters on Bone Metabolism

| Compound | Primary Action | Potential Application | Key Finding | Reference |

|---|---|---|---|---|

| Ethyl-3,4-dihydroxybenzoate (E-3,4-DHB) | Dual regulation: promotes osteoblast differentiation, inhibits osteoclast differentiation | Bone tissue engineering | A strong candidate for regulating bone remodeling | frontiersin.org |

| Ethyl-2,5-dihydroxybenzoate (E-2,5-DHB) | Promotes bone formation, inhibits bone resorption | Treatment of osteoporotic bone defects | Enhances bone healing and implant fixation in osteoporotic models | researchgate.net |

Photoinitiation Mechanisms and Radical Generation in Polymerization Systems (for related benzoate esters)

In the field of polymer chemistry, benzoate esters are related to classes of compounds, such as benzoin derivatives, that function as photoinitiators for free radical polymerization researchgate.net. Photoinitiators are molecules that, upon absorbing light (typically UV), generate reactive species—free radicals—that initiate a polymerization chain reaction acs.orgcore.ac.uk.

The general mechanism for many Type I photoinitiators involves the absorption of light, which promotes the molecule to an excited state. This excited species then undergoes a primary photochemical process, most commonly a homolytic bond cleavage (α-cleavage), to generate two free radicals researchgate.netacs.orgcore.ac.uk. These radicals then react with monomer units to start the polymerization process acs.org. The efficiency of a photoinitiator is a critical factor in applications like UV curing of coatings, inks, and adhesives. The structure of the molecule, including the presence of an ester group, can influence its light absorption properties and the quantum yield of radical generation researchgate.net.

Modulation of Signaling Pathways (e.g., Wnt/Frizzled pathway)

The Wnt signaling pathway is a crucial network of proteins that regulates cell proliferation and differentiation during embryonic development and tissue homeostasis nih.govelifesciences.org. This pathway signals through Frizzled (Fzd) family receptors and co-receptors like LRP5/6 elifesciences.orgnih.gov. Aberrant Wnt signaling is implicated in various diseases, including cancer nih.gov.

While there is no direct evidence linking this compound to the Wnt/Frizzled pathway, the development of molecules that can modulate this pathway is a significant area of therapeutic research. For example, monoclonal antibodies have been developed that bind to Fzd receptors, blocking canonical Wnt signaling and inhibiting the growth of certain human tumors in xenograft models nih.gov. Synthetic agonists, termed FLAgs (Frizzled and LRP5/6 Agonists), have also been engineered to activate the Wnt pathway in a controlled manner, which has applications in regenerative medicine and for sustaining organoid growth researchgate.net. The complexity of the Wnt pathway, with numerous ligands and receptors, makes it a challenging but important therapeutic target nih.gov.

Structure Activity Relationship Sar and Ligand Design

Correlating Structural Features with Biological Potency

The biological potency of sulfonamide-containing compounds is intrinsically linked to the nature of the substituents on the sulfonamide nitrogen and the aromatic ring. Generally, the sulfonamide group itself is a critical zinc-binding group in metalloenzymes like carbonic anhydrases. nih.govnih.gov The potency of inhibition can be significantly altered by modifications to the benzene (B151609) ring and the N-substituent. For instance, in a series of benzenesulfonamide (B165840) derivatives, substitutions on the benzene ring were shown to influence inhibitory activity against various human carbonic anhydrase (hCA) isoforms. nih.gov

To illustrate the impact of structural modifications on potency, consider the following hypothetical data table based on common findings in sulfonamide SAR studies:

| Compound | R1 (at N) | R2 (at C4 of benzene) | Target | IC50 (nM) |

| Ethyl 4-(Methylsulfonamido)benzoate | -SO2CH3 | -COOEt | Hypothetical Target A | Value |

| Analog 1 | -SO2CH3 | -COOH | Hypothetical Target A | Value |

| Analog 2 | -SO2CF3 | -COOEt | Hypothetical Target A | Value |

| Analog 3 | -H | -COOEt | Hypothetical Target A | Value |

This table is for illustrative purposes to demonstrate how SAR data is typically presented and does not represent real experimental values for this compound.

Identification of Key Pharmacophores and Structural Motifs

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For compounds like this compound, two primary pharmacophoric units can be identified: the sulfonamide group and the substituted benzene ring.

The sulfonamide (-SO2NH-) moiety is a well-established pharmacophore, particularly for inhibitors of carbonic anhydrases. researchgate.net It acts as a primary zinc-binding group, coordinating to the zinc ion in the active site of these enzymes. nih.gov The nitrogen atom of the sulfonamide is crucial for this interaction.

Rational Design Principles for Enhanced Biological Activity and Selectivity

Rational drug design aims to develop new molecules with improved biological activity and selectivity based on a detailed understanding of the ligand-target interactions. For this compound, several design principles can be applied:

Modification of the Sulfonamide N-substituent: Replacing the methyl group with other substituents (e.g., larger alkyl groups, aromatic rings, or heterocyclic moieties) can significantly impact potency and selectivity. This is a common strategy in the design of carbonic anhydrase inhibitors to achieve isoform-selective inhibition. nih.gov

Alteration of the Ester Group: Converting the ethyl ester to other esters, amides, or the free carboxylic acid can alter the compound's pharmacokinetic properties and its interaction with the target's binding site. For example, the synthesis of a series of benzoic acid derivatives with different amide substitutions at the 4-position led to potent VLA-4 antagonists. nih.gov

Introduction of Substituents on the Benzene Ring: Adding substituents to the benzene ring can influence the electronic properties and steric profile of the molecule, potentially leading to enhanced binding affinity or improved selectivity.

The following table illustrates a hypothetical rational design strategy starting from this compound:

| Lead Compound | Design Strategy | Rationale | Target Activity |

| This compound | - | Baseline | - |

| Analog 4 | Replace ethyl ester with a carboxylic acid | Increase polarity and potential for hydrogen bonding | Enhanced potency |

| Analog 5 | Introduce a fluoro group on the benzene ring | Modulate pKa and electronic properties | Improved selectivity |

| Analog 6 | Replace methyl on sulfonamide with a larger group | Explore additional binding pockets | Increased affinity |

This table is for illustrative purposes and does not represent proven outcomes for this compound.

Ligand-Target Interactions and Binding Site Analysis

While specific ligand-target interaction data for this compound is not available, we can infer potential interactions based on studies of related sulfonamide inhibitors with their targets, such as carbonic anhydrase. acs.org

The primary interaction would likely involve the coordination of the sulfonamide nitrogen to the zinc ion in the enzyme's active site. acs.org Additionally, the sulfonamide oxygen atoms can form hydrogen bonds with amino acid residues in the binding pocket. The benzene ring can engage in hydrophobic interactions with nonpolar residues, while the ethyl benzoate (B1203000) group could occupy a more solvent-exposed region or interact with a specific sub-pocket.

A detailed binding site analysis would require experimental data from techniques like X-ray crystallography or computational modeling studies. Such an analysis would reveal the specific amino acid residues involved in the interaction and provide a structural basis for the observed activity.

Elucidation of Steric and Electronic Effects in Biological Recognition

The biological recognition of a ligand by its target is governed by a combination of steric and electronic effects.

Steric Effects: The size and shape of the molecule are critical for fitting into the binding site. For this compound, the planarity of the benzene ring and the conformation of the ethyl and methyl groups will influence how it is accommodated by the target. The relative inactivity of some sulfonamide derivatives has been attributed to steric clashes with the enzyme receptor cavity. nih.gov

Electronic Effects: The distribution of electron density within the molecule influences its ability to form non-covalent interactions such as hydrogen bonds and electrostatic interactions. The electron-withdrawing nature of the sulfonamide and ester groups affects the electron density of the benzene ring, which can be crucial for π-π stacking or other electronic interactions with the target.

Computational Chemistry and Cheminformatics Studies

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the interaction between a small molecule ligand and a protein receptor. In the context of drug discovery, molecular docking can be used to screen virtual libraries of compounds and predict their binding affinity and mode to a specific biological target.

For a compound like Ethyl 4-(Methylsulfonamido)benzoate, molecular docking simulations could be employed to explore its potential as an inhibitor of various enzymes. For instance, sulfonamides are a well-known class of inhibitors for enzymes like carbonic anhydrases and dihydropteroate (B1496061) synthase (DHPS). In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB), and a 3D model of this compound is then computationally placed into the active site of the enzyme. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.

The results of such a study would highlight the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between this compound and the amino acid residues in the active site of the target protein. A hypothetical outcome of a docking study of this compound against a generic carbonic anhydrase is presented in Table 1.

| Parameter | Hypothetical Value | Significance |

| Binding Affinity (kcal/mol) | -7.5 | A negative value indicates a favorable binding interaction. |

| Hydrogen Bonds | 2 | Indicates specific interactions with key residues. |

| Interacting Residues | His94, Thr199, Thr200 | Identifies the specific amino acids involved in binding. |

| RMSD (Å) | 1.2 | A low value suggests a stable and predictable binding mode. |

| Table 1: Hypothetical Molecular Docking Results for this compound with a Carbonic Anhydrase. This table is for illustrative purposes and does not represent actual experimental data. |

Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Analysis

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex compared to the static view offered by molecular docking. MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. This allows for the assessment of the stability of the docked complex and the analysis of conformational changes in both the ligand and the protein upon binding.

Key parameters that would be analyzed in such a simulation include the root-mean-square deviation (RMSD) to assess the stability of the complex, the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the number of hydrogen bonds over time to evaluate the persistence of key interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by analyzing a dataset of compounds with known activities and identifying molecular descriptors that correlate with the activity. Once a reliable QSAR model is developed, it can be used to predict the activity of new, untested compounds.

A QSAR model for sulfonamides could reveal which structural features are important for activity. For example, it might indicate that a certain substitution pattern on the benzene (B151609) ring or a specific property of the sulfonamide group is crucial for high potency.

In Silico Screening and Virtual Library Design

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of chemical compounds for potential drug candidates. sigmaaldrich.com This can be done using either ligand-based or structure-based approaches. Ligand-based virtual screening relies on the knowledge of known active compounds to identify new ones with similar properties. Structure-based virtual screening uses the 3D structure of the biological target to dock and score compounds from a virtual library. sigmaaldrich.com

Application of Machine Learning and Large Language Models in Chemical Research (e.g., ChemCrow for synthesis planning and screening)

Analytical Techniques for Characterization and Quantification in Research

Chromatographic Methods for Purity and Quantification

Chromatographic techniques are indispensable for separating ethyl 4-(methylsulfonamido)benzoate from impurities and for determining its concentration. High-performance liquid chromatography and thin-layer chromatography are the most commonly utilized methods.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the quantitative analysis of this compound and related compounds. Reversed-phase HPLC (RP-HPLC) is a frequently employed mode for such analyses. sielc.comresearchgate.net In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase.

For instance, a study detailing the separation of a related compound, 2-(ethyl(4-formyl-3-methylphenyl)amino)ethyl 4-(trichloromethyl)benzoate, utilized a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com The use of a UV detector allows for the quantification of the compound based on its absorbance at a specific wavelength. nih.gov The retention time, the time it takes for the analyte to pass through the column, is a characteristic parameter used for its identification under specific chromatographic conditions. researchgate.net The precision and accuracy of HPLC methods make them suitable for the determination of impurities and for assaying the concentration of the main compound in various matrices. researchgate.netnih.gov

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Column | Reversed-phase (e.g., C18) | sielc.comresearchgate.net |

| Mobile Phase | Acetonitrile/Water with acid modifier (e.g., phosphoric acid, formic acid) | sielc.com |

| Detection | UV Absorbance | nih.gov |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a rapid and straightforward method for monitoring the progress of reactions involving this compound and for assessing its purity. rsc.orgacademicjournals.org In TLC, a stationary phase, typically silica (B1680970) gel coated on a plate, is used. orgsyn.orgrsc.org The sample is spotted onto the plate, which is then developed in a chamber containing a suitable mobile phase.

The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases. The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter for identification. For example, in the analysis of a related compound, ethyl 4-[(6-chloropyridin-3-yl)amino]benzoate, a mobile phase of dichloromethane (B109758) and methanol (B129727) was used, yielding a specific Rf value. orgsyn.org Visualization of the spots is often achieved under UV light, especially if the compound is UV-active. orgsyn.org

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental for confirming the chemical structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the molecule's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic compounds. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to provide a detailed picture of the molecular structure of this compound.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a similar compound, ethyl 4-aminobenzoate (B8803810), the ¹H NMR spectrum shows characteristic signals for the ethyl group protons (a triplet and a quartet) and the aromatic protons. rsc.org In the case of this compound, one would expect to see signals corresponding to the methyl group of the sulfonamide, the ethyl group of the ester, and the protons on the benzene (B151609) ring.

¹³C NMR spectroscopy provides information about the different carbon atoms in the molecule. For ethyl 4-aminobenzoate, distinct signals are observed for the carbons of the ethyl group, the aromatic ring, and the carbonyl group. rsc.org The spectrum of this compound would similarly display unique peaks for each carbon atom in its structure.

| Nucleus | Expected Chemical Shift Ranges (ppm) for Key Groups | Reference |

|---|---|---|

| ¹H | Ethyl (CH₃): ~1.3-1.4 (triplet) Ethyl (CH₂): ~4.3-4.4 (quartet) Aromatic: ~7.0-8.0 Sulfonamide (CH₃): ~3.0 | rsc.orgchemicalbook.com |

| ¹³C | Ethyl (CH₃): ~14 Ethyl (CH₂): ~61 Aromatic: ~115-140 Carbonyl: ~165 Sulfonamide (CH₃): ~40 | rsc.org |

Mass Spectrometry (MS) (e.g., LC-MS, ESI-MS)

Mass Spectrometry (MS) is a technique used to determine the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC-MS), it becomes a highly sensitive method for both identification and quantification. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of polar molecules like this compound. ufz.de

In ESI-MS, the sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak provides the molecular weight of the compound. For instance, the mass spectrum of ethyl 4-methylbenzoate shows a distinct molecular ion peak corresponding to its molecular weight. nist.gov Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum shows absorption bands at specific frequencies (expressed as wavenumbers, cm⁻¹) corresponding to the vibrations of different chemical bonds.

For an ester like this compound, characteristic IR absorption bands would be expected for the carbonyl group (C=O) of the ester, the C-O stretching of the ester, the S=O stretching of the sulfonamide group, and the N-H stretching of the sulfonamide. For example, the IR spectrum of ethyl benzoate (B1203000) shows a strong absorption for the C=O stretch around 1720 cm⁻¹ and C-O stretches in the 1300-1100 cm⁻¹ region. libretexts.orgchemicalbook.com The presence of the sulfonamide group would introduce characteristic S=O stretching bands, typically in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1140 cm⁻¹ (symmetric).

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch (Sulfonamide) | ~3300-3200 | libretexts.org |

| C=O Stretch (Ester) | ~1725-1705 | libretexts.orgchemicalbook.com |

| S=O Asymmetric Stretch (Sulfonamide) | ~1350-1300 | |

| S=O Symmetric Stretch (Sulfonamide) | ~1160-1140 | |

| C-O Stretch (Ester) | ~1300-1100 | libretexts.orgchemicalbook.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful analytical method used to quantify and identify substances by measuring their absorption of ultraviolet and visible light. The absorption of light corresponds to the excitation of electrons from lower to higher energy orbitals. The specific wavelengths at which a molecule absorbs light are characteristic of its electronic structure, particularly the nature and extent of its chromophores—the parts of the molecule that absorb light.

For this compound, the primary chromophore is the substituted benzene ring. The electronic transitions associated with this aromatic system, specifically the π → π* transitions, are expected to give rise to strong absorption bands in the UV region. The presence of the ester and sulfonamido groups as substituents on the benzene ring will influence the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. The lone pairs of electrons on the oxygen and nitrogen atoms of the substituents can participate in n → π* transitions, which typically result in weaker absorption bands at longer wavelengths.

While experimental spectra for the title compound are not available, data for structurally related compounds can provide an estimation of its absorption characteristics. For instance, a related compound, Ethyl 4-(dimethylamino)benzoate (B8555087), exhibits an absorption maximum (λmax) at 310.25 nm in ethanol (B145695), with a molar extinction coefficient (ε) of 23200 M⁻¹cm⁻¹. photochemcad.comomlc.org Another similar molecule, Ethyl 4-aminobenzoate, shows absorption in the UV range. sigmaaldrich.com It is anticipated that the UV-Vis spectrum of this compound in a suitable solvent, such as ethanol or methanol, would display characteristic absorption peaks indicative of its substituted aromatic structure.

Hypothetical UV-Vis Spectral Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Transition Type |

| Ethanol | Data not available | Data not available | π → π |

| Methanol | Data not available | Data not available | π → π |

This table is populated with placeholders as no specific experimental data could be located in the searched literature.

X-ray Crystallography for Solid-State Structure Determination

For this compound, a single-crystal X-ray diffraction analysis would be required to unambiguously determine its solid-state structure. This would involve growing a suitable single crystal of the compound, which can be a challenging step. Once a crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

The crystal structure of this compound would reveal crucial details, such as the planarity of the benzene ring, the conformation of the ethyl ester and methylsulfonamido groups relative to the ring, and the presence of any intermolecular hydrogen bonding or other non-covalent interactions that stabilize the crystal packing.

Although no crystallographic data for this compound has been published, the structures of related compounds have been reported. For example, the crystal structure of Ethyl 4-(3-chlorobenzamido)benzoate has been determined, revealing a triclinic crystal system with space group P-1. eurjchem.comscilit.comresearchgate.net Another related molecule, Ethyl 4-(dimethylamino)benzoate, has also been characterized by single-crystal X-ray diffraction. researchgate.net These examples highlight the type of detailed structural information that could be obtained for the title compound.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

This table is populated with placeholders as no specific experimental data could be located in the searched literature.

Research Applications and Future Directions

Role as a Key Synthetic Intermediate in Organic Synthesis

Ethyl 4-(methylsulfonamido)benzoate serves as a valuable building block in the synthesis of more complex molecules. While it may be considered a rare or unique chemical for early discovery research, its structural components are integral to specific and important synthetic pathways. researchgate.netsigmaaldrich.com The sulfonamide and benzoate (B1203000) moieties can undergo various chemical transformations, allowing for the construction of diverse molecular architectures.

For instance, the core structure of sulfonamido benzoic acid derivatives is crucial in the synthesis of certain pharmaceuticals. A notable example is the synthesis of 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, a key intermediate in the production of the antipsychotic drug Amisulpride. google.com Although the specific subject compound is not directly used in this patented synthesis, the underlying chemical framework highlights the importance of sulfonamido benzoic acid derivatives as precursors to medicinally relevant compounds. This underscores the potential of this compound to serve as a starting material for analogous, yet novel, synthetic targets.

The reactivity of the ethyl ester and the sulfonamide group allows for a range of chemical modifications. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to form amides or other esters. The sulfonamide group can also be modified, although it is generally more stable. This versatility makes this compound a useful starting point for creating libraries of compounds for screening in various biological assays.

Development of New Therapeutic Agents

The sulfonamide functional group is a well-established pharmacophore, present in a wide variety of therapeutic agents with antibacterial, anti-inflammatory, and anticancer properties. researchgate.netajchem-b.com This established history provides a strong rationale for exploring derivatives of this compound for the development of new drugs. The combination of the sulfonamide group with the benzoate ester offers a unique scaffold that can be tailored to interact with various biological targets.

Research into the broader class of sulfonamides has shown their ability to act as competitive inhibitors of dihydropteroate (B1496061) synthetase (DHPS), an enzyme essential for folic acid synthesis in bacteria. researchgate.net This mechanism is the basis for the antibacterial activity of sulfa drugs. By extension, derivatives of this compound could be investigated for their potential as novel antibacterial agents, particularly in an era of growing antibiotic resistance. nih.gov

Furthermore, studies on related benzenesulfonamide (B165840) derivatives have demonstrated their potential as anticancer and antimicrobial agents. For example, the reactivity of a cyanoacetohydrazonoethyl-N-ethyl-N-methyl benzenesulfonamide has been explored to prepare heterocyclic derivatives with promising activity against breast cancer cell lines and various microbes. researchgate.net These findings suggest that this compound could serve as a scaffold for the development of new compounds with similar therapeutic potential. The exploration of metal complexes with sulfonamide-based ligands has also shown enhanced pharmacological properties, opening another avenue for the development of metallodrugs derived from this compound. nih.gov

Agrochemical Research Applications

The sulfonamide chemical class is not only relevant in medicine but also in agriculture. Sulfonamide fungicides are a recognized group of agrochemicals used to protect crops from fungal diseases. google.com These compounds can inhibit spore germination and mycelial growth, offering both protective and curative actions against a range of plant pathogens. google.com While specific studies on the agrochemical applications of this compound are not widely published, its structural similarity to known agrochemical classes suggests its potential in this field.

Moreover, benzoate derivatives, such as methyl benzoate, have been investigated and shown to be effective as environmentally safe insecticides. mdpi.com Methyl benzoate exhibits multiple modes of action, including as a fumigant, contact toxicant, and repellent against various agricultural pests. mdpi.com This demonstrates the potential of the benzoate moiety in developing new pest control agents. Therefore, it is plausible that derivatives of this compound could be synthesized and screened for herbicidal, fungicidal, or insecticidal activities. The combination of the sulfonamide and benzoate groups might lead to compounds with novel modes of action or improved properties, such as enhanced rainfastness, a critical factor for the efficacy of agrochemicals. google.com

Advanced Materials Science Applications (e.g., photoinitiators in dental resins)

The application of sulfonamide-containing compounds extends into the realm of materials science. The sulfonamide group is known to be a component in the synthesis of certain dyes and plasticizers. researchgate.net This suggests that this compound could be explored as a monomer or an additive in the development of new polymers with specific properties.

In the context of photoinitiators for dental resins, a structurally similar compound, Ethyl 4-(dimethylamino)benzoate (B8555087) (EDMAB), is a well-known tertiary amine synergist used in combination with photoinitiators like camphorquinone. researchgate.netsigmaaldrich.com While there is no direct evidence of this compound being used for this specific application, the general principle of using aromatic amines and their derivatives in photoinitiation systems is well-established. Further research could investigate whether the methylsulfonamido group can effectively replace the dimethylamino group to modulate the photo-reactivity or other properties of the resulting dental composite.

The broader potential of benzoate esters in materials science is also noteworthy. For example, a derivative, Ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate, has been synthesized and shown to have potential as an organogelator for oil and fuel spill remediation. mdpi.com This highlights the diverse applications of benzoate-containing molecules in creating advanced materials with specific functionalities.

Emerging Research Areas and Potential Novel Applications

The future for this compound lies in the exploration of its potential in emerging research areas. Based on the known activities of sulfonamides and benzoates, several novel applications can be envisioned.

One promising area is the development of targeted therapies. The sulfonamide group has been a key component in drugs targeting specific enzymes, such as carbonic anhydrase inhibitors used for glaucoma and diuretics. ajchem-b.com By modifying the structure of this compound, it may be possible to design inhibitors for other enzymes implicated in various diseases.

Another emerging field is the development of "smart" materials. The responsiveness of the sulfonamide group to stimuli like pH could be exploited to create materials that change their properties in response to their environment. This could have applications in drug delivery systems, sensors, or self-healing materials.

Furthermore, the potential for this compound in the development of new agrochemicals with improved environmental profiles is an important area for future research. The need for more sustainable agricultural practices drives the search for new active ingredients that are effective at lower doses and have minimal impact on non-target organisms.

Finally, the unique electronic properties conferred by the sulfonamide and benzoate groups could be of interest in the field of organic electronics. Investigation into the synthesis of conductive polymers or organic light-emitting diodes (OLEDs) incorporating this scaffold could open up entirely new avenues of application.

The following table provides a summary of the research findings discussed: